molecular formula C15H14N2O4S2 B4753303 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid

Cat. No.: B4753303
M. Wt: 350.4 g/mol
InChI Key: ASHXEZCESWOZEV-UHFFFAOYSA-N
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Description

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid is a complex organic compound that features both indole and thiophene moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while thiophene is another important heterocyclic compound known for its aromatic properties. The combination of these two moieties in a single molecule makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid typically involves multiple steps. One common approach is to start with the synthesis of the indole moiety, followed by the introduction of the thiophene ring. The indole moiety can be synthesized using a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The thiophene ring can be introduced through a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group in the sulfamoyl moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The thiophene ring may also contribute to the compound’s activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid apart from these similar compounds is the combination of both indole and thiophene moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities.

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethylsulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c18-15(19)14-13(6-8-22-14)23(20,21)17-7-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,6,8-9,16-17H,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHXEZCESWOZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
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3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
Reactant of Route 3
3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
Reactant of Route 4
3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
Reactant of Route 5
3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid
Reactant of Route 6
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3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid

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